rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide
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Overview
Description
rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4’-piperidine]-6a-carboxamide: is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4’-piperidine]-6a-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic core. Common reagents for this step include strong acids or bases to facilitate the cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of the acetyl and isobutyl groups. This can be achieved through acylation reactions using reagents like acetyl chloride and isobutylamine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4’-piperidine]-6a-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4’-piperidine]-6a-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- rel-(3aS,6aS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride
- Rel-(3r,3as,6as)-tert-butyl 3-(hydroxymethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate
Uniqueness
What sets rel-(3aS,6aS)-2-acetyl-N-isobutylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4’-piperidine]-6a-carboxamide apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure may confer greater stability or specificity in its interactions compared to similar compounds.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3aS,6aS)-2-acetyl-N-(2-methylpropyl)spiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-13(2)10-20-16(23)18-5-4-17(6-8-19-9-7-17)15(18)11-21(12-18)14(3)22/h13,15,19H,4-12H2,1-3H3,(H,20,23)/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWOZHITGEXHF-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C12CCC3(C1CN(C2)C(=O)C)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)[C@@]12CCC3([C@@H]1CN(C2)C(=O)C)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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